Chloropolysporin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

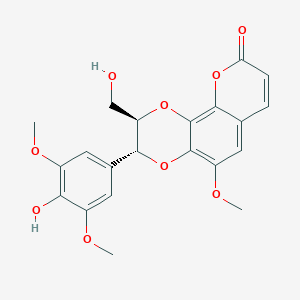

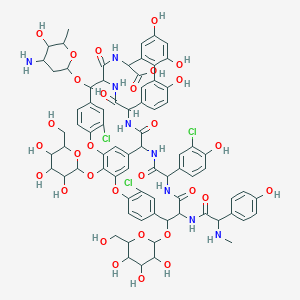

Antibiotics have revolutionized the field of medicine and saved countless lives since their discovery. Chloropolysporin C is a promising antibiotic that has gained attention due to its potent antimicrobial properties. It is a natural product isolated from the fermentation broth of the bacterium Streptomyces viridochromogenes. Chloropolysporin C is a macrocyclic lactone containing a unique 5-8-5 ring system.

Mecanismo De Acción

The mechanism of action of Chloropolysporin C involves the inhibition of bacterial cell wall synthesis. It binds to the bacterial cell wall precursor lipid II, preventing its incorporation into the cell wall. This leads to the inhibition of cell wall synthesis and eventual cell death. Chloropolysporin C has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents.

Efectos Bioquímicos Y Fisiológicos

Chloropolysporin C has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Chloropolysporin C has also been found to have immunomodulatory effects, stimulating the production of cytokines and chemokines. Moreover, it has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chloropolysporin C has several advantages for lab experiments. It has potent antimicrobial activity against a wide range of bacteria and fungi, making it a useful tool for microbiology research. Chloropolysporin C is also relatively stable and can be stored for long periods without significant degradation. However, Chloropolysporin C has some limitations for lab experiments. Its synthesis can be challenging, and it is relatively expensive compared to other antibiotics. Moreover, Chloropolysporin C can have variable activity against different bacterial strains, making it essential to determine the minimum inhibitory concentration for each strain.

Direcciones Futuras

For Chloropolysporin C include the development of analogs with improved properties and investigation of its immunomodulatory and anti-inflammatory properties for potential therapeutic applications.

Métodos De Síntesis

Chloropolysporin C can be synthesized through a multi-step process that involves the isolation of the natural product, modification of the molecule, and purification. The isolation of Chloropolysporin C involves the fermentation of Streptomyces viridochromogenes in a suitable growth medium. The crude extract is then purified using various chromatographic techniques to obtain pure Chloropolysporin C. The modification of the molecule can be achieved through chemical or enzymatic methods to produce analogs with improved properties.

Aplicaciones Científicas De Investigación

Chloropolysporin C has been extensively studied for its antimicrobial properties. It has shown potent activity against a wide range of bacteria, including drug-resistant strains. Chloropolysporin C has also demonstrated antifungal activity against various fungi. Moreover, it has been found to have antitumor and antiviral activities. Chloropolysporin C has been used in various scientific research applications, including drug discovery, microbiology, and biotechnology.

Propiedades

Número CAS |

105650-12-2 |

|---|---|

Nombre del producto |

Chloropolysporin C |

Fórmula molecular |

C77H79Cl3N8O30 |

Peso molecular |

1702.8 g/mol |

Nombre IUPAC |

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C77H79Cl3N8O30/c1-26-59(96)40(81)23-50(111-26)116-66-30-7-13-44(38(79)17-30)112-46-19-32-20-47(68(46)118-77-65(102)63(100)61(98)49(25-90)115-77)113-45-14-8-31(18-39(45)80)67(117-76-64(101)62(99)60(97)48(24-89)114-76)58(87-69(103)52(82-2)27-3-9-33(91)10-4-27)73(107)84-54(29-6-12-42(94)37(78)16-29)70(104)85-55(32)72(106)83-53-28-5-11-41(93)35(15-28)51-36(21-34(92)22-43(51)95)56(75(109)110)86-74(108)57(66)88-71(53)105/h3-22,26,40,48-50,52-67,76-77,82,89-102H,23-25,81H2,1-2H3,(H,83,106)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,88,105)(H,109,110) |

Clave InChI |

ZRPIIHCQSYHVEJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |

Sinónimos |

chloropolysporin C chloropolysporin-C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)